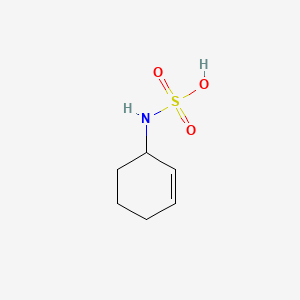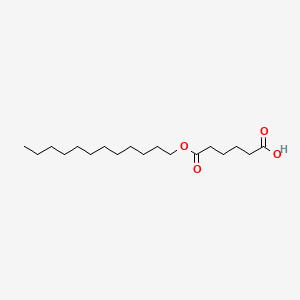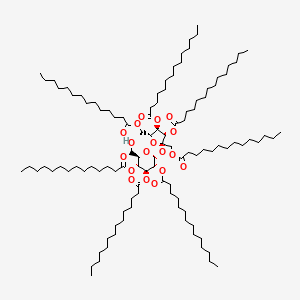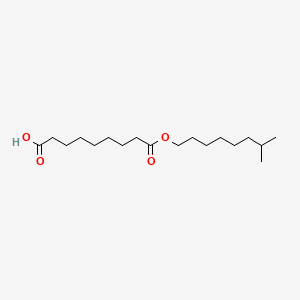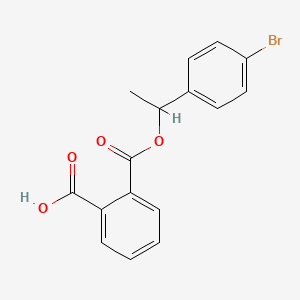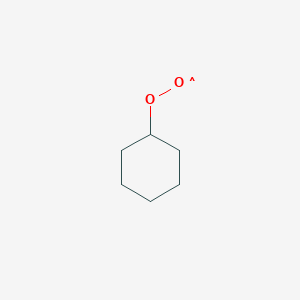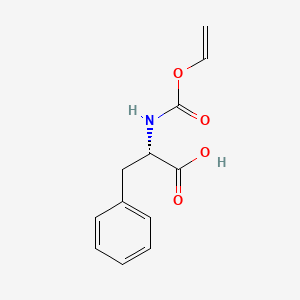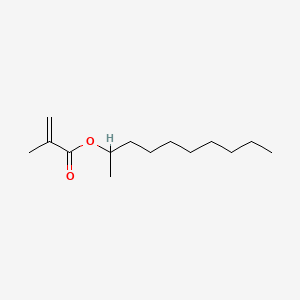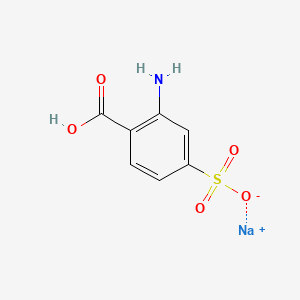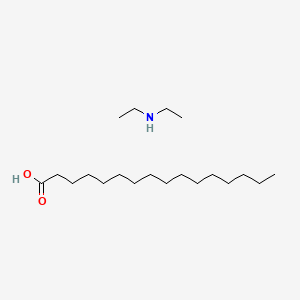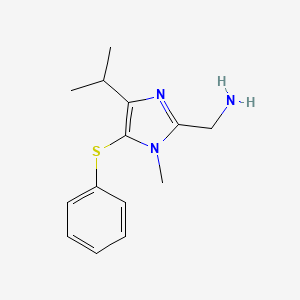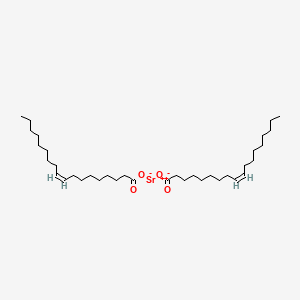
Strontium dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium dioleate is a chemical compound formed by the combination of strontium and oleic acid. It is often used in various industrial and scientific applications due to its unique properties. Strontium, a member of the alkaline earth metals, is known for its reactivity and ability to form stable compounds with fatty acids like oleic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium dioleate can be synthesized through a reaction between strontium hydroxide and oleic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding oleic acid under controlled temperature and stirring conditions. The resulting mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of advanced reactors and controlled environments helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium dioleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form strontium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to strontium metal and oleic acid.
Substitution: It can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas or other reducing agents can facilitate reduction reactions.
Substitution Reagents: Halogens or other reactive species can be used for substitution reactions.
Major Products Formed:
Oxidation: Strontium oxide and various organic by-products.
Reduction: Strontium metal and oleic acid.
Substitution: New strontium compounds with different functional groups.
Applications De Recherche Scientifique
Strontium dioleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in bone regeneration and repair.
Industry: this compound is used in the production of lubricants, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which strontium dioleate exerts its effects involves its interaction with biological molecules and cellular pathways. Strontium ions can replace calcium ions in biological systems, influencing bone metabolism and promoting bone growth. The oleate component may also play a role in enhancing the bioavailability and stability of the compound.
Comparaison Avec Des Composés Similaires
Strontium Ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action in promoting bone growth.
Strontium Carbonate: Commonly used in pyrotechnics and ceramics, it shares some chemical properties with strontium dioleate.
Strontium Chloride: Used in dental care products, it has different applications but similar reactivity.
Uniqueness: this compound is unique due to its combination of strontium and oleic acid, which imparts specific properties such as enhanced solubility in organic solvents and potential biological activity. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
59039-08-6 |
|---|---|
Formule moléculaire |
C36H66O4Sr |
Poids moléculaire |
650.5 g/mol |
Nom IUPAC |
strontium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clé InChI |
QRGQLRSDSGSLBD-CVBJKYQLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


